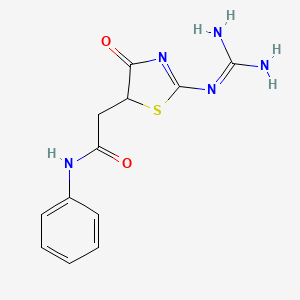![molecular formula C24H26N2O2 B11040638 (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040638.png)
(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule characterized by its unique structural features. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including an imino group, ethoxy group, and several methyl groups, contributes to its chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Pyrrolo Group: The pyrrolo group can be introduced via a cyclization reaction, often involving the use of a suitable diketone and an amine under acidic or basic conditions.
Functional Group Modifications: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base like potassium carbonate.
Formation of the Imino Group: The imino group can be formed by the condensation of the quinoline derivative with 3,5-dimethylbenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of quinoline are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the imino group and other functional groups in this compound may enhance its biological activity.
Medicine
Medicinally, quinoline derivatives are known for their therapeutic properties. This compound could be investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry
Industrially, this compound might be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The imino group could form hydrogen bonds or engage in pi-stacking interactions with aromatic residues in proteins, while the ethoxy and methyl groups might influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a broad range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Pyrroloquinoline: Contains a pyrrole ring fused to a quinoline structure, similar to the compound .
Uniqueness
The uniqueness of (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C24H26N2O2/c1-7-28-18-11-19-16(4)13-24(5,6)26-22(19)20(12-18)21(23(26)27)25-17-9-14(2)8-15(3)10-17/h8-13H,7H2,1-6H3 |
InChI Key |
FHSIHXZKKNDJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=NC4=CC(=CC(=C4)C)C)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Allyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11040569.png)
![7',7'-dimethyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11040573.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11040577.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040589.png)
![2-{4-[(E)-(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B11040596.png)
![3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B11040598.png)
![(2E)-[(4-methylphenyl)sulfonyl][(5Z)-4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]ethanenitrile](/img/structure/B11040606.png)
![N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide](/img/structure/B11040610.png)
![8-ethoxy-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040615.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11040619.png)
![(2E)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B11040634.png)
![2,4-Diamino-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridine-3-carbonitrile](/img/structure/B11040640.png)
![3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11040643.png)
